Quinalizarin: A Technical Guide to its Chemical Structure, Properties, and Applications in Research and Drug Development
Quinalizarin: A Technical Guide to its Chemical Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinalizarin, also known as 1,2,5,8-Tetrahydroxyanthraquinone, is a polyhydroxyanthraquinone with a distinguished history as a dye and a growing reputation in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of quinalizarin, with a particular focus on its role as a protein kinase CK2 inhibitor and its potential in cancer and fungal disease therapy. Detailed experimental protocols are provided to facilitate further research and development.
Chemical Structure and Properties
Quinalizarin is an organic compound with the chemical formula C₁₄H₈O₆.[1] Its structure is characterized by an anthraquinone core substituted with four hydroxyl groups at the 1, 2, 5, and 8 positions.
Table 1: Chemical Identifiers of Quinalizarin
| Identifier | Value |
| IUPAC Name | 1,2,5,8-tetrahydroxyanthracene-9,10-dione |
| CAS Number | 81-61-8 |
| Molecular Formula | C₁₄H₈O₆[1] |
| Molecular Weight | 272.21 g/mol |
| Synonyms | 1,2,5,8-Tetrahydroxyanthraquinone, Alizarin Bordeaux, C.I. 58500, C.I. Mordant Violet 26[2] |
Table 2: Physicochemical Properties of Quinalizarin
| Property | Value |
| Physical State | Red solid with a green metallic luster |
| Melting Point | >275 °C[3] |
| Boiling Point | 517.1 ± 45.0 °C at 760 mmHg[3] |
| Water Solubility | 2.586 mg/L at 25 °C[3] |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 4[3] |
| Hydrogen Bond Acceptor Count | 6[3] |
Synthesis of Quinalizarin
General Synthesis Approach:
The synthesis of quinalizarin can be conceptually approached through the sulfonation and subsequent hydroxylation of anthraquinone derivatives. One plausible, though not explicitly detailed, laboratory-scale approach could involve the following conceptual steps:
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Sulfonation of Alizarin: Alizarin is treated with an excess of fuming sulfuric acid. The oleum provides a high concentration of sulfur trioxide, which acts as the sulfonating agent. The reaction temperature and time are critical parameters that would need to be optimized to favor the introduction of sulfonic acid groups at the desired positions.
-
Hydroxylation: The sulfonated intermediate is then subjected to hydroxylation. This is typically achieved by heating the reaction mixture with a strong base, such as potassium hydroxide, often in the presence of an oxidizing agent like potassium chlorate or nitrate. This step replaces the sulfonic acid groups with hydroxyl groups.
-
Workup and Purification: The reaction mixture is cooled and then carefully neutralized with acid. The crude quinalizarin precipitates out of the solution and can be collected by filtration. Purification can be achieved through recrystallization from a suitable solvent, such as ethanol or acetic acid.
It is important to note that this is a generalized description, and the actual experimental conditions would require careful optimization and adherence to safety protocols due to the corrosive and hazardous nature of the reagents involved.
Biological Activity and Mechanism of Action
Quinalizarin has garnered significant interest for its potent and selective inhibition of protein kinase CK2 (formerly known as casein kinase II).[4] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and suppression of apoptosis. By inhibiting CK2, quinalizarin can induce apoptosis and cell cycle arrest in various cancer cell lines.
Inhibition of Protein Kinase CK2
Quinalizarin acts as an ATP-competitive inhibitor of CK2 with a reported IC₅₀ value of 110 nM.[4] It exhibits high selectivity for CK2 over a wide range of other kinases. The binding of quinalizarin to the ATP-binding pocket of CK2 prevents the phosphorylation of its downstream substrates, thereby disrupting the signaling pathways that promote cancer cell survival.
Caption: Quinalizarin inhibits CK2, leading to apoptosis.
Modulation of Signaling Pathways
Research has demonstrated that quinalizarin's anticancer effects are mediated through the modulation of several key signaling pathways, including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Quinalizarin can activate the p38 and JNK arms of the MAPK pathway, which are generally associated with stress responses and apoptosis, while inhibiting the ERK pathway, which is often pro-survival.
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Quinalizarin has been shown to inhibit the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.
-
Akt Pathway: By inhibiting CK2, quinalizarin can indirectly lead to the dephosphorylation and inactivation of Akt, a key pro-survival kinase.
Antifungal Activity
Recent studies have highlighted the potential of quinalizarin as an antifungal agent, particularly against Candida albicans. It has been shown to inhibit hyphal growth and biofilm formation, which are critical for the virulence of this opportunistic pathogen. The proposed mechanism involves the induction of apoptosis and necrosis in fungal cells.
Experimental Protocols
This section provides detailed methodologies for key experiments involving quinalizarin.
Synthesis of Quinalizarin (General Approach)
Disclaimer: This is a generalized protocol based on historical synthesis routes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
Alizarin
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Fuming sulfuric acid (oleum, 20% SO₃)
-
Potassium hydroxide
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Potassium chlorate
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Hydrochloric acid (concentrated)
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Ethanol (95%)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a fume hood, slowly add alizarin to a stirred solution of fuming sulfuric acid at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until sulfonation is complete (monitoring by TLC may be possible after careful quenching of an aliquot).
-
Cool the reaction mixture and carefully add it to a solution of potassium hydroxide and a catalytic amount of potassium chlorate.
-
Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours to effect hydroxylation.
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude quinalizarin.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Protein Kinase CK2 Inhibition Assay
Materials:
-
Recombinant human CK2 holoenzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Quinalizarin stock solution (in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well filter plates
-
Phosphoric acid (75 mM)
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CK2 enzyme, and the peptide substrate in a 96-well plate.
-
Add varying concentrations of quinalizarin (or DMSO as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of CK2 inhibition for each quinalizarin concentration and determine the IC₅₀ value.
Caption: Workflow for a radiometric CK2 inhibition assay.
Cell Viability and Apoptosis Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Quinalizarin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of quinalizarin for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Procedure (Apoptosis Assay):
-
Treat cells with quinalizarin for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Materials:
-
Cancer cell line
-
Quinalizarin
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with quinalizarin for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
Materials:
-
Cancer cell line
-
Quinalizarin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with quinalizarin for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Spectrophotometric Determination of Metal Ions (General Protocol)
Quinalizarin forms colored complexes with various metal ions, making it a useful reagent for their spectrophotometric determination. The following is a general protocol that can be adapted for specific metal ions like aluminum, beryllium, or magnesium.
Materials:
-
Standard solution of the metal ion of interest
-
Quinalizarin solution (in a suitable solvent like ethanol)
-
Buffer solution to maintain the optimal pH for complex formation
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of standard solutions of the metal ion.
-
To each standard solution, add a fixed amount of the quinalizarin solution and the appropriate buffer.
-
Allow sufficient time for the color of the complex to develop fully.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the metal-quinalizarin complex.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the metal ion.
-
Prepare the unknown sample in the same manner and measure its absorbance.
-
Determine the concentration of the metal ion in the unknown sample from the calibration curve.
Conclusion
Quinalizarin is a versatile molecule with a rich chemical history and a promising future in the fields of medicinal chemistry and analytical science. Its potent and selective inhibition of protein kinase CK2, coupled with its ability to modulate key cellular signaling pathways, makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapies. Furthermore, its antifungal properties and its utility as a chromogenic reagent for metal ion detection underscore its broad applicability. The experimental protocols provided in this guide are intended to serve as a foundation for further investigation into the multifaceted nature of quinalizarin.
References
- 1. Preconcentration and separation of ultra-trace beryllium using quinalizarine-modified magnetic microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of aluminium in hemodialysis water - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aminoanthraquinone derivatives from quinizarin - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
